Coumaroyl methoxytryptamine is a chemical compound formed by the combination of coumaric acid and methoxytryptamine. This compound belongs to the class of tryptamines and is characterized by its unique structure, which integrates a coumaroyl group with a methoxytryptamine moiety. The presence of both coumaric acid and tryptamine derivatives suggests potential interactions with biological systems, particularly in the context of neurotransmission and plant biology.
These reactions are crucial for understanding how coumaroyl methoxytryptamine can be synthesized and how it behaves under different chemical conditions .
Coumaroyl methoxytryptamine exhibits several biological activities that are of interest to researchers:
These activities indicate that coumaroyl methoxytryptamine could have therapeutic potential in various health conditions .
The synthesis of coumaroyl methoxytryptamine can be achieved through several methods:
Each method has its advantages and disadvantages concerning yield, purity, and environmental impact .
Coumaroyl methoxytryptamine has various applications across different fields:
These applications highlight the versatility of coumaroyl methoxytryptamine in addressing health-related issues .
Studies on the interactions of coumaroyl methoxytryptamine with various biological targets are essential for understanding its pharmacological profile:
Such interaction studies are crucial for advancing knowledge about the therapeutic potential of this compound .
Coumaroyl methoxytryptamine shares structural similarities with several other compounds, which can provide context for its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methoxytryptamine | Methyl ether derivative of tryptamine | Directly related to serotonin; simpler structure |
| Melatonin | Acetamide derivative with a methoxy group | Known for sleep regulation; different functional group |
| Coumarin | Benzopyrone structure without tryptamine moiety | Lacks amine functionality; primarily aromatic |
Coumaroyl methoxytryptamine is unique due to its combination of both tryptamine and coumaric acid functionalities, potentially leading to distinct biological activities not observed in these other compounds .
Coumaroyl methoxytryptamine possesses the official IUPAC name: (E)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide [1] [2] [3]. This systematic nomenclature reflects the compound's structural complexity, incorporating both coumaric acid and methoxytryptamine moieties linked through an amide bond.
The structural formula reveals a conjugated system featuring a 4-hydroxyphenyl group connected via a double bond to a propenamide chain, which is further linked to a 5-methoxy-substituted indole ring through an ethyl bridge [3] [4]. The compound's architecture demonstrates the characteristic features of hydroxycinnamic acid amides, a class of naturally occurring phenolic compounds found in various plant species.
Alternative systematic names documented in chemical databases include: 2-Propenamide, 3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-, (2E)- [1] [4] [5]. The molecule's structural representation can be expressed through various chemical notation systems, including SMILES notation: COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)O [3] [4].
The empirical formula of coumaroyl methoxytryptamine is definitively established as C₂₀H₂₀N₂O₃ [1] [2] [3]. This molecular composition indicates the presence of twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the compound's structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₃ | [1] [2] [3] |
| Molecular Weight | 336.39 g/mol | [2] [3] |
| Average Mass | 336.391 g/mol | [1] |
| Exact Mass | 336.14739250 g/mol | [3] |
| Monoisotopic Mass | 336.147392 g/mol | [1] |
The molecular weight calculations consistently report values ranging from 336.3844 to 336.4 grams per mole across different chemical databases [2] [3] [4]. The exact mass determination of 336.14739250 grams per mole provides the most precise measurement for analytical applications [3]. These molecular parameters are essential for accurate identification and quantification in analytical chemistry applications.
Coumaroyl methoxytryptamine exhibits geometric isomerism due to the presence of a carbon-carbon double bond within its coumaroyl moiety [1] [3]. The compound can exist in two distinct stereoisomeric forms: the (E)-configuration and the (Z)-configuration, based on the arrangement of substituents around the double bond.
The (E)-configuration, also known as the trans-configuration, represents the predominant and most studied form of coumaroyl methoxytryptamine [1] [2] [3]. In this arrangement, the higher priority substituents on each carbon of the double bond are positioned on opposite sides, following the Cahn-Ingold-Prelog priority rules [6]. The (E)-isomer demonstrates greater thermodynamic stability compared to its (Z)-counterpart.
The (Z)-configuration, corresponding to the cis-arrangement, represents the less common geometric isomer where higher priority substituents are positioned on the same side of the double bond [6]. While theoretically possible, limited research data exists specifically documenting the (Z)-isomer of coumaroyl methoxytryptamine in natural sources or synthetic preparations.
Coumaroyl methoxytryptamine is officially registered in major chemical databases with specific identification numbers that facilitate unambiguous compound identification and retrieval.
| Database | Identifier | Reference |
|---|---|---|
| PubChem CID | 636923 | [2] |
| CAS Registry Number | 366452-03-1 | [1] [3] [5] |
| UNII Code | HE37GBK28Q | [2] [4] [5] |
| ChemSpider ID | 552610 | [1] |
| InChI Key | DAYQHEUNAQSDHV-RUDMXATFSA-N | [3] [4] |
The Chemical Abstracts Service (CAS) Registry Number 366452-03-1 represents the globally recognized unique identifier assigned by the American Chemical Society [1] [3] [5]. This number ensures unambiguous identification across international chemical literature and regulatory systems.
The Unique Ingredient Identifier (UNII) code HE37GBK28Q is assigned by the United States Food and Drug Administration for regulatory purposes [2] [4] [5]. This identifier facilitates tracking and documentation within pharmaceutical and cosmetic applications.
Additional database identifiers include the ChemSpider ID 552610, which provides alternative access to chemical information through the Royal Society of Chemistry's database system [1]. The InChI Key DAYQHEUNAQSDHV-RUDMXATFSA-N offers a standardized chemical identifier that encodes the complete molecular structure and stereochemistry [3] [4].
While specific X-ray crystallographic data for coumaroyl methoxytryptamine remains unavailable in the current literature, extensive crystallographic studies on related methoxytryptamine derivatives provide valuable structural insights. The crystal structure of 5-methoxytryptamine, the closest structural analog, has been thoroughly characterized using X-ray diffraction techniques [2]. This compound crystallizes in the monoclinic space group Pc with unit cell parameters of a = 6.110(2) angstroms, b = 9.532(3) angstroms, c = 8.831(3) angstroms, and β = 98.72(1) degrees [2]. The crystal structure contains two molecules per unit cell (Z = 2) with calculated and observed densities of 1.245 and 1.242 grams per cubic centimeter, respectively [2]. The structural refinement achieved an excellent R-factor of 0.025, indicating high-quality crystallographic data [2].
The crystal packing of 5-methoxytryptamine reveals important intermolecular interactions that likely influence the solid-state behavior of coumaroyl methoxytryptamine. The indole ring system maintains planarity with minimal deviation, a characteristic feature observed across tryptamine derivatives [3]. The dihedral angles between pyrrole and benzene rings in related indole structures span a tight range of 0.20 to 1.65 degrees, indicating remarkable planarity of the fused ring system [3].
Additional crystallographic studies on tryptamine derivatives provide contextual information. N-(thioacetyl)tryptamine crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 23.761(5) angstroms, b = 5.553(1) angstroms, c = 8.889(2) angstroms, and β = 94.04(4) degrees [4]. The structure was refined to an R-value of 0.072, revealing a folded conformation stabilized by intermolecular hydrogen bonding between sulfur and nitrogen atoms [4]. This folded arrangement demonstrates the conformational flexibility inherent in tryptamine derivatives.
N-cyclohexyltryptamine derivatives have been crystallized in multiple salt forms, providing insights into hydrogen bonding patterns [5]. The freebase form exhibits infinite chains along the [6] direction through N—H⋯N hydrogen bonds [5]. The bromide salt forms two-dimensional sheets along the (001) plane through N—H⋯Br hydrogen bonds [5]. The fumarate salt creates a three-dimensional framework through extensive N—H⋯O hydrogen bonding networks [5].
Nuclear magnetic resonance spectroscopy provides definitive structural identification and conformational analysis for coumaroyl methoxytryptamine. The compound's ¹H NMR spectrum exhibits characteristic signals that unambiguously identify both the coumaroyl and methoxytryptamine components. The trans-coumaroyl moiety displays distinctive vinyl proton signals at δ 6.385 (H-2″) and δ 7.668 (H-3″) with a large coupling constant of 15.9 hertz, confirming the trans geometry across the double bond [7]. In contrast, cis-coumaroyl derivatives show these protons at δ 5.858 and δ 6.914 with a reduced coupling constant of 12.6 hertz [7].
The aromatic region of the ¹H NMR spectrum contains overlapping signals from both the para-hydroxyphenyl ring of the coumaroyl group and the methoxylated indole system. Aromatic protons typically resonate between δ 7.0 and 7.7, with specific patterns dependent on substitution [8] [9]. The indole C-2 proton appears characteristically downfield at δ 7.0-7.5, while the C-3 proton resonates at δ 7.0-7.2 [9]. The distinctive solvent-dependent chemical shift behavior of indole protons provides valuable structural information [9]. In polar solvents, the α-proton of indole derivatives shows pronounced downfield shifts compared to nonpolar environments [9].
The methoxy group attached to the indole ring produces a sharp singlet at δ 3.8-4.0, integrating for three protons [10]. The ethylamine linker connecting the indole and coumaroyl portions generates characteristic multiplet patterns at δ 2.8-3.7 [8]. These aliphatic protons often exhibit complex coupling patterns due to their proximity to the electron-rich indole system.
¹³C NMR spectroscopy provides complementary structural information with enhanced resolution of carbon environments. The coumaroyl carbonyl carbon resonates at approximately δ 169, while the vinyl carbons appear at δ 114.89 (C-2″) and δ 147.03 (C-3″) for the trans isomer [7]. The cis isomer shows these carbons at δ 116.89 and δ 144.32, respectively [7]. The aromatic carbons of the indole ring system span δ 110-150, with the methoxy-substituted carbon appearing in the δ 155-160 region [11]. The methoxy carbon itself resonates at δ 55-57 [10].
Specialized NMR techniques provide additional structural insights. Two-dimensional correlation spectroscopy reveals through-bond and through-space connectivity patterns [11]. Heteronuclear multiple bond correlation spectroscopy confirms the attachment points between different molecular fragments [7]. Nuclear Overhauser effect spectroscopy identifies spatial proximities that constrain conformational possibilities [12].
The NMR behavior of coumaroyl methoxytryptamine in different solvents reveals conformational preferences. The compound likely exhibits restricted rotation around the amide bond connecting the coumaroyl and methoxytryptamine portions, potentially leading to observable rotational isomers at low temperatures [12]. The activation barriers for these rotational processes typically range from 60-75 kilojoules per mole [12].
Computational chemistry provides powerful tools for investigating the tautomeric equilibria and conformational preferences of coumaroyl methoxytryptamine. Density functional theory calculations using functionals such as B3LYP, PBE0, and M06-2X with basis sets including 6-31G* and 6-311G(d,p) enable accurate prediction of molecular geometries and energetics [13] [14]. Solvent effects are incorporated through polarizable continuum models or conductor-like screening models to simulate aqueous and organic environments [14].
The computational analysis of tryptamine derivatives reveals multiple stable tautomeric forms and conformational isomers [14]. For indole-containing compounds, the most stable forms typically maintain the aromatic indole system without tautomerization to quinoid structures [14]. However, the presence of the coumaroyl amide linkage introduces additional conformational complexity through restricted rotation around the carbon-nitrogen bond [12].
Anti and syn conformers represent the primary conformational alternatives around the amide bond connecting the coumaroyl and methoxytryptamine portions [14]. Computational studies on related indole derivatives demonstrate that the relative stability of these conformers depends strongly on the substitution pattern and environmental conditions [14]. In aqueous solution, the syn-syn conformer often predominates due to favorable solvation of the polar amide group [14].
The hydroxyl group on the coumaroyl phenyl ring can adopt different orientations relative to the vinyl group, creating additional conformational possibilities [13]. Density functional theory calculations on hydroxylated tryptamine derivatives indicate that the position of hydroxyl substitution significantly influences the overall molecular geometry and reactivity [13]. The 4-hydroxyl substitution in coumaroyl methoxytryptamine provides optimal electron-donating capacity while maintaining favorable intermolecular hydrogen bonding potential [13].
Frontier molecular orbital analysis reveals the electronic distribution and reactivity patterns within coumaroyl methoxytryptamine [13]. The highest occupied molecular orbital typically localizes on the indole ring system, particularly the benzene portion, while the lowest unoccupied molecular orbital extends across the conjugated coumaroyl system [13]. In aqueous solution, protonation of the ethylamine nitrogen significantly alters the orbital distribution, shifting electron density toward the positively charged center [13].
Thermodynamic parameters calculated from computational models provide quantitative measures of tautomeric stability [14]. Free energy differences between conformers typically range from 1-5 kilojoules per mole, indicating rapid interconversion at room temperature [14]. The calculated proton affinities reveal the basicity of different nitrogen centers, with the ethylamine nitrogen showing higher proton affinity than the indole nitrogen [13].
Bond dissociation energies computed for the hydroxyl groups indicate the potential for hydrogen atom transfer reactions [13]. The phenolic hydroxyl in the coumaroyl moiety exhibits lower bond dissociation energy compared to the indole nitrogen-hydrogen bond, suggesting preferential radical scavenging activity at this site [13]. These computational predictions provide valuable guidance for understanding the antioxidant properties and metabolic pathways of coumaroyl methoxytryptamine.